5-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including those with dimethoxyphenyl groups, often involves the Suzuki–Miyaura coupling reaction . This is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . The process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Scientific Research Applications
Overview of Pyrazole Carboxylic Acid Derivatives
Pyrazole carboxylic acid derivatives, including compounds like 5-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid, serve as significant scaffold structures in heterocyclic compounds due to their wide range of biological activities. These derivatives are known for their antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of these compounds involves various methods, highlighting their versatility and applicability in medicinal chemistry. This makes them a focal point for many scientists exploring new treatments and drug formulations (Cetin, 2020).
Pyranopyrimidine Scaffolds: A Broader Perspective
5H-Pyrano[2,3-d]pyrimidine scaffolds, closely related to pyrazole derivatives, underscore the broader synthetic and bioavailability applications of compounds structurally similar to 5-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid. These scaffolds have been intensively investigated due to their broad range of applicability in medicinal and pharmaceutical industries, demonstrating the structural and functional versatility of pyrazole-derived compounds (Parmar, Vala, & Patel, 2023).
Anticancer Applications
The exploration into pyrazoline derivatives, including pyrazole carboxylic acid compounds, reveals their significant potential as anticancer agents. Various synthetic strategies have been developed to harness the biological effects of these compounds, indicating a promising area of research for novel anticancer treatments. This highlights the compound's potential in developing treatments targeting cancer, showcasing the critical role of such derivatives in pharmaceutical research (Ray et al., 2022).
properties
IUPAC Name |
5-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-17-7-3-4-8(10(5-7)18-2)11-9(12(15)16)6-13-14-11/h3-6H,1-2H3,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYRQAVCFMRHDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=NN2)C(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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